molecular formula C6H14Cl2Sn B041803 Dichlorodipropylstannane CAS No. 867-36-7

Dichlorodipropylstannane

Cat. No. B041803
CAS RN: 867-36-7
M. Wt: 275.79 g/mol
InChI Key: CTRHCENQKGMZLE-UHFFFAOYSA-L
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Description

Dichlorodipropylstannane (DDPST) is an organotin compound with a wide range of applications in the field of chemistry. Due to its unique properties, DDPST has been used in many different areas of research, including synthesis, catalysis, and biochemistry.

Scientific Research Applications

  • Synthesis and Investigation of Organyl Stannanes : Dichlorodipropylstannane is used in the synthesis and investigation of open-chain organyl stannanes. Research has shown a dependency of tin-tin bond length on the bulkiness of the organyl groups. This was detailed in the study by Puff et al. (1989) in the Journal of Organometallic Chemistry (Puff et al., 1989).

  • Generation of Aryllithium Compounds : It is used for generating sterically congested aryllithium compounds and their derivatives, as discussed by Weidenbruch et al. (1990) in the same journal (Weidenbruch et al., 1990).

  • Tunable Polystannane Architectures : this compound serves as a key intermediate in tunable polystannane architectures, offering promising prospects for the design of modifiable polystannane materials. This application was explored in a 2018 study published in Chemistry by Pau et al. (Pau et al., 2018).

  • Synthesis of Tetraorganostannanes : There's also research focusing on the synthesis of tetraorganostannanes using this compound, although this research does not directly focus on the use of this compound itself. This was highlighted in a study by Trummer et al. (2011) in the Journal of Organometallic Chemistry (Trummer et al., 2011).

Safety and Hazards

Dichlorodipropylstannane can be absorbed through the skin, causing intoxication. It irritates the skin, eyes, and respiratory system. It is toxic if swallowed . It is recommended to avoid contact with skin and eyes .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Dichlorodipropylstannane can be achieved through a Grignard reaction followed by a substitution reaction.", "Starting Materials": [ "Propylene", "Magnesium", "Diethyl ether", "Tin tetrachloride", "Hydrochloric acid" ], "Reaction": [ "Prepare Grignard reagent by adding Magnesium to Diethyl ether", "Add Propylene to the Grignard reagent to form Dipropylmagnesium", "React Dipropylmagnesium with Tin tetrachloride to form Dichlorodipropylstannane", "Quench the reaction with Hydrochloric acid to remove excess Grignard reagent" ] }

CAS RN

867-36-7

Molecular Formula

C6H14Cl2Sn

Molecular Weight

275.79 g/mol

IUPAC Name

dipropyltin(2+);dichloride

InChI

InChI=1S/2C3H7.2ClH.Sn/c2*1-3-2;;;/h2*1,3H2,2H3;2*1H;/q;;;;+2/p-2

InChI Key

CTRHCENQKGMZLE-UHFFFAOYSA-L

SMILES

CCC[Sn](CCC)(Cl)Cl

Canonical SMILES

CCC[Sn+2]CCC.[Cl-].[Cl-]

Other CAS RN

867-36-7

Pictograms

Acute Toxic; Environmental Hazard

synonyms

Dipropyltin Dichloride ;  dichlorodipropyltin;  Di-n-Propyltin Dichloride;  Dichlorodipropylstannane;  Dichlorodipropyltin;  Dipropyltin Chloride;  NSC 92618

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dichlorodipropylstannane
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Dichlorodipropylstannane
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Dichlorodipropylstannane
Reactant of Route 5
Dichlorodipropylstannane

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